N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
“N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains an isoindoline group, which is a type of heterocycle, and a quinoline group, which is a type of aromatic compound12. These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-phenylquinoline-4-carboxamide with a 2-methyl-1,3-dioxoisoindolin-4-yl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindoline and quinoline groups. The isoindoline group would likely contribute to the compound’s reactivity and possible biological activity1.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the isoindoline and quinoline groups suggests that it might undergo reactions typical of these types of compounds12.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.Scientific Research Applications
Radioligand Development
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide derivatives have been explored as potential radioligands. They have been utilized in the labeling of quinoline-2-carboxamide derivatives for visualization of peripheral benzodiazepine receptors, particularly in positron emission tomography (PET) imaging. Such derivatives exhibit high specific binding to peripheral benzodiazepine type receptors in various organs, making them promising for in vivo imaging studies (Matarrese et al., 2001).
Polymerization Screening
The compound has been used in the synthesis of half-titanocene chlorides for ethylene polymerization and copolymerization screening. This application demonstrates its potential in the field of materials science, specifically in the development of new catalysts for polymer production (Sun et al., 2010).
Antimicrobial Activity
Some derivatives of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide have shown potential as antimicrobial agents. For instance, specific carboxamides have been synthesized and displayed in vitro antibacterial and antifungal activities, highlighting their potential in medical applications (Desai et al., 2011).
Neurokinin Receptor Antagonists
These compounds have also been investigated for their potential as neurokinin receptor antagonists. They have been found to modulate neurokinin-3 and neurokinin-2 receptor affinity and selectivity, which could be significant in developing treatments for disorders related to these receptors (Blaney et al., 2001).
Antitumor Activity
Furthermore, 2-phenylquinoline-8-carboxamides, which are structurally similar, have been studied as potential antitumor agents. These compounds show promising activity against solid tumors and leukemia, emphasizing their potential in cancer therapy (Atwell et al., 1989).
HIV-1 Integrase Inhibition
In the realm of antiviral research, derivatives of the compound have been evaluated for their properties against HIV-1 integrase. This research suggests its potential role in the development of new HIV treatments (Billamboz et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not known. However, like all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it4.
Future Directions
Given the presence of the isoindoline and quinoline groups in this compound, it could be of interest for further study, particularly in the field of medicinal chemistry. These groups are found in many biologically active compounds, so this compound could potentially have interesting biological properties3.
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c1-28-24(30)17-11-7-13-20(22(17)25(28)31)27-23(29)18-14-21(15-8-3-2-4-9-15)26-19-12-6-5-10-16(18)19/h2-14H,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFITYXDEDWOLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide |
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